molecular formula C16H19NO2S B5506781 3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID

Cat. No.: B5506781
M. Wt: 289.4 g/mol
InChI Key: FZEPVDPNSSNHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring substituted with ethyl and methyl groups, and a propanoic acid moiety attached via a sulfanyl linkage. The compound’s structure imparts it with distinct chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The ethyl and methyl groups are introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.

    Thioether Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.

    Propanoic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of 3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. These interactions result in the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-[(4,8-DIMETHYL-2-QUINOLINYL)THIO]PROPANOIC ACID: Similar structure but with different substitution pattern on the quinoline ring.

    4-HYDROXY-2-QUINOLONES: Compounds with a hydroxyl group at the 4-position of the quinoline ring, known for their biological activities.

Uniqueness

3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID is unique due to its specific substitution pattern and the presence of the sulfanyl linkage, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

3-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-12-11(3)17-15-10(2)6-5-7-13(15)16(12)20-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEPVDPNSSNHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.